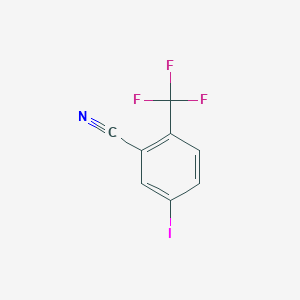

5-Iodo-2-(trifluoromethyl)benzonitrile

説明

5-Iodo-2-(trifluoromethyl)benzonitrile is a compound that is structurally related to various benzonitrile derivatives, which have been studied for their potential applications in different fields such as high voltage lithium-ion batteries, as electrophilic trifluoromethylating reagents, and in the synthesis of antimicrobial agents. Although the specific compound 5-Iodo-2-(trifluoromethyl)benzonitrile is not directly mentioned in the provided papers, the related compounds and their properties and reactions can provide insights into its chemical behavior.

Synthesis Analysis

The synthesis of related trifluoromethyl benzonitrile derivatives involves various methods, including the use of electrophilic substitution reactions. For instance, the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile via C–H lithiation followed by treatment with iodine under continuous flow conditions has been described . Similarly, the synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, a hypervalent-iodine-based electrophilic trifluoromethylating reagent, has been achieved, indicating the potential for synthesizing related compounds .

Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)benzonitrile has been analyzed at low temperatures, revealing that molecules are linked through hydrogen bonds into a dense two-dimensional network . This suggests that 5-Iodo-2-(trifluoromethyl)benzonitrile may also exhibit interesting structural properties due to the presence of electronegative groups that can participate in intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of trifluoromethyl benzonitrile derivatives can be influenced by the presence of substituents on the aromatic ring. For example, the presence of a nitro group in 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one increases its reactivity as a trifluoromethylating agent . This suggests that the iodo substituent in 5-Iodo-2-(trifluoromethyl)benzonitrile could also affect its reactivity in electrophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl benzonitrile derivatives are influenced by their molecular structure. For instance, the presence of trifluoromethyl groups can enhance the oxidative stability of compounds, as seen in the case of 4-(Trifluoromethyl)benzonitrile used as an electrolyte additive, which forms a protective film on the cathode surface . The iodo substituent in 5-Iodo-2-(trifluoromethyl)benzonitrile is likely to further influence its physical properties, such as solubility and melting point, as well as its chemical properties, including reactivity and stability.

科学的研究の応用

Selective Continuous Flow Iodination

The iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile via C–H lithiation and subsequent treatment with iodine under continuous flow conditions is described. This process involves the use of LDA and PhLi as effective bases, resulting in varying amounts of 5-iodo isomer and more reliable formation of the 3-iodo product. The process developments under continuous flow conditions have been explored (Dunn et al., 2018).

Lithiation and Subsequent Electrophilic Substitution

1,2,4-Tris(trifluoromethyl)benzene undergoes a hydrogen/metal exchange when treated with lithium 2,2,6,6-tetramethylpiperidide. This leads to the production of pure 5-iodo-1,2,4-tris(trifluoromethyl)benzene, which allows for the preparation of 5-substituted derivatives (Schlosser et al., 1998).

Electrolyte Additive for Lithium Ion Battery

4-(Trifluoromethyl)-benzonitrile is used as an electrolyte additive for LiNi 0.5 Mn 1.5 O 4 cathode of high voltage lithium ion battery. It shows significant improvement in the cyclic stability of the battery, demonstrating a novel application in battery technology (Huang et al., 2014).

Structural Characterization and Hirshfeld Surface Analysis

A novel trisubstituted arene compound bearing a pentafluorosulfanyl group has been synthesized through a regioselective ortho lithiation. This involves incorporating the iodo group in 2-iodo-4-(pentafluoro-λ6-sulfanyl)benzonitrile and strengthens the intermolecular interaction network (Espiet et al., 2020).

Microwave Assisted Cu‐Mediated Trifluoromethylation

This process involves the site‐selective addition of a trifluoromethyl group onto a nucleobase, highlighting a simple, scalable, and high‐yielding protocol for trifluoromethylation. This has applications in pharmaceuticals, particularly for anticancer and antiviral agents (Mangla et al., 2021).

Rhenium-Catalyzed Trifluoromethylation

Methyltrioxorhenium acts as a catalyst for the electrophilic trifluoromethylation of various aromatic and heteroaromatic compounds, forming products in up to 77% yield. This reaction, carried out in chloroform solvent at 70 °C, involves radical species and shows potential for the synthesis of various compounds (Mejía & Togni, 2012).

Enantioselective Synthesis of Isoxazolines

Biologically attractive trifluoromethyl-2-isoxazoline N-oxides were synthesized for the first time, providing an alternative for the enantioselective synthesis of antiparasitic 5-trifluoromethyl-2-isoxazolines. This highlights a novel synthesis pathway with potential pharmaceutical applications (Kawai et al., 2013).

Safety and Hazards

Similar compounds like 4-Iodo-2-(trifluoromethyl)benzonitrile are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin irritation, serious eye irritation, and respiratory irritation. They are also harmful if swallowed, in contact with skin, or if inhaled .

特性

IUPAC Name |

5-iodo-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3IN/c9-8(10,11)7-2-1-6(12)3-5(7)4-13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOPCCNDQKYEKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-2-(trifluoromethyl)benzonitrile | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

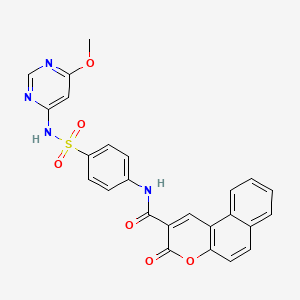

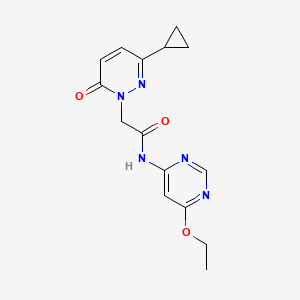

![4-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2501158.png)

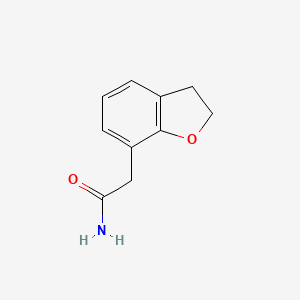

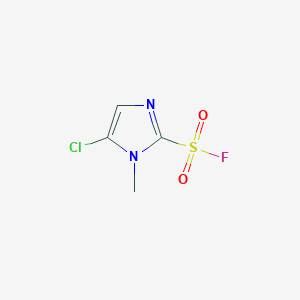

![6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2501161.png)

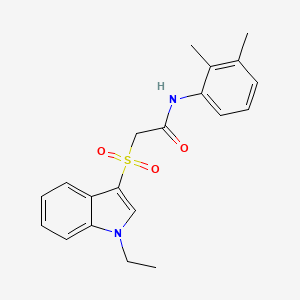

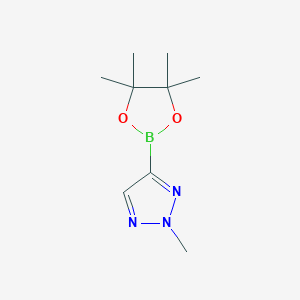

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2501167.png)

![(E)-methyl 2-((2-cyclopentylacetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2501171.png)